molecular formula C6H14ClNO2 B1474947 trans-Pyrrolidine-3,4-diyldimethanol hydrochloride CAS No. 1609409-08-6

trans-Pyrrolidine-3,4-diyldimethanol hydrochloride

Cat. No.: B1474947
CAS No.: 1609409-08-6
M. Wt: 167.63 g/mol
InChI Key: MXRHFPPLNZYSOO-UHFFFAOYSA-N
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Description

trans-Pyrrolidine-3,4-diyldimethanol hydrochloride: is a chemical compound with the molecular formula C6H13NO2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Pyrrolidine-3,4-diyldimethanol hydrochloride typically involves the reaction of pyrrolidine derivatives with formaldehyde and hydrogen chloride. The reaction conditions often include:

    Temperature: Room temperature

    Solvent: Aqueous or organic solvents

    Catalysts: Acidic catalysts like hydrochloric acid

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods often involve:

  • Batch or continuous reactors
  • Purification steps: Crystallization or distillation to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: trans-Pyrrolidine-3,4-diyldimethanol hydrochloride can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
  • Reduction: It can be reduced to form simpler alcohol derivatives.
  • Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Sodium borohydride, lithium aluminum hydride
  • Substitution reagents: Alkyl halides, acyl chlorides

Major Products:

  • Oxidation products: Aldehydes, carboxylic acids
  • Reduction products: Alcohol derivatives
  • Substitution products: Various substituted pyrrolidine derivatives

Scientific Research Applications

Chemistry:

  • Catalysis: Used as a ligand in catalytic reactions.
  • Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology:

  • Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to natural substrates.

Medicine:

  • Drug Development: Investigated for its potential use in developing new pharmaceuticals.

Industry:

  • Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of trans-Pyrrolidine-3,4-diyldimethanol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the enzyme’s conformation and function.

Comparison with Similar Compounds

  • Pyrrolidine: The parent compound, simpler in structure.
  • Pyrrolidine-2,5-dione: Another derivative with different functional groups.
  • Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness: trans-Pyrrolidine-3,4-diyldimethanol hydrochloride is unique due to the presence of two hydroxyl groups on the pyrrolidine ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

[4-(hydroxymethyl)pyrrolidin-3-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c8-3-5-1-7-2-6(5)4-9;/h5-9H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRHFPPLNZYSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)CO)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Pyrrolidine-3,4-diyldimethanol hydrochloride
Reactant of Route 2
trans-Pyrrolidine-3,4-diyldimethanol hydrochloride
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trans-Pyrrolidine-3,4-diyldimethanol hydrochloride
Reactant of Route 4
trans-Pyrrolidine-3,4-diyldimethanol hydrochloride
Reactant of Route 5
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trans-Pyrrolidine-3,4-diyldimethanol hydrochloride
Reactant of Route 6
trans-Pyrrolidine-3,4-diyldimethanol hydrochloride

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